molecular formula C10H10N4O B11560249 3-methyl-N-(1H-1,2,4-triazol-3-yl)benzamide

3-methyl-N-(1H-1,2,4-triazol-3-yl)benzamide

Cat. No.: B11560249
M. Wt: 202.21 g/mol
InChI Key: ZUXVVVNCVODGOC-UHFFFAOYSA-N
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Description

3-methyl-N-(4H-1,2,4-triazol-3-yl)benzamide is a compound that belongs to the class of triazole derivatives. Triazoles are heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(4H-1,2,4-triazol-3-yl)benzamide typically involves the reaction of 3-methylbenzoic acid with 4H-1,2,4-triazole-3-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of 3-methyl-N-(4H-1,2,4-triazol-3-yl)benzamide can be scaled up using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(4H-1,2,4-triazol-3-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-methyl-N-(4H-1,2,4-triazol-3-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use as an anticancer agent and in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-methyl-N-(4H-1,2,4-triazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This binding can lead to the disruption of essential biological processes, resulting in antimicrobial, antifungal, or anticancer effects. The compound’s ability to form hydrogen bonds and interact with various biological molecules contributes to its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-N-(4H-1,2,4-triazol-3-yl)benzamide is unique due to its specific substitution pattern on the triazole ring and the benzamide moiety.

Properties

Molecular Formula

C10H10N4O

Molecular Weight

202.21 g/mol

IUPAC Name

3-methyl-N-(1H-1,2,4-triazol-5-yl)benzamide

InChI

InChI=1S/C10H10N4O/c1-7-3-2-4-8(5-7)9(15)13-10-11-6-12-14-10/h2-6H,1H3,(H2,11,12,13,14,15)

InChI Key

ZUXVVVNCVODGOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NC=NN2

Origin of Product

United States

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